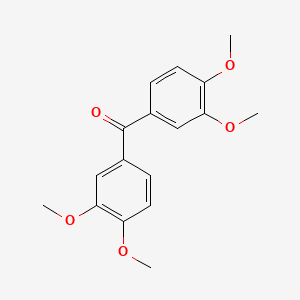

Bis(3,4-dimethoxyphenyl)methanone

Descripción

Contextual Significance of Diaryl Ketones as Organic Building Blocks and Intermediates

Diaryl ketones represent a pivotal class of organic compounds that serve as fundamental building blocks and versatile intermediates in synthetic chemistry. Their structural motif, featuring a ketone group attached to two aryl substituents, is a common feature in a wide array of biologically active molecules and functional materials. The carbonyl group in diaryl ketones imparts a unique reactivity, allowing for a diverse range of chemical manipulations. It can undergo nucleophilic addition, reduction to the corresponding alcohol, or serve as a handle for the introduction of other functional groups.

The utility of diaryl ketones extends to the construction of complex molecular architectures. They are key precursors in the synthesis of various heterocyclic compounds, polycyclic aromatic hydrocarbons, and pharmacologically relevant scaffolds. For instance, diaryl ketones can be transformed into naphthalenes and other fused aromatic systems. cphi-online.com Furthermore, the diaryl ketone unit is a recognized "pharmacophore" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including insecticidal and antifungal properties. mdpi.com The ability to readily modify the aryl rings allows for the fine-tuning of electronic and steric properties, making diaryl ketones invaluable in the design and synthesis of new chemical entities with tailored functions.

Historical Overview of Academic Investigations Pertaining to the Bis(3,4-dimethoxyphenyl)methanone Scaffold

The synthesis of diaryl ketones, including this compound, has historically been dominated by the Friedel-Crafts acylation reaction. This classic method involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or anhydride, in the presence of a Lewis acid catalyst. For this compound, this would typically involve the acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with a suitable benzoyl derivative. Over the years, various modifications and improvements to this methodology have been reported, aiming to enhance yields and selectivity. The use of polyphosphoric acid (PPA) has also been a common strategy for promoting the acylation of activated benzene (B151609) rings to furnish aromatic ketones. researchgate.net

Early academic investigations often focused on the fundamental reactivity and synthesis of such compounds. For instance, studies have explored the reaction of carboxylic acids and their derivatives with substituted phenylethylamines in the presence of PPA to generate dihydroisoquinoline structures, where benzophenone (B1666685) analogues serve as key intermediates. researchgate.net While specific early publications focusing exclusively on this compound are not extensively documented in readily available literature, its synthesis falls within the broader and well-established context of Friedel-Crafts chemistry applied to activated aromatic systems.

The following table provides a general overview of classical methods that have been historically applied for the synthesis of diaryl ketones, which are applicable to the preparation of this compound.

| Reaction Type | Reactants | Catalyst/Reagent | General Description |

| Friedel-Crafts Acylation | Aromatic compound (e.g., Veratrole), Acyl halide/anhydride | Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution to introduce an acyl group. |

| Polyphosphoric Acid (PPA) Mediated Acylation | Aromatic compound, Carboxylic acid/ester | Polyphosphoric Acid (PPA) | Promotes acylation, particularly with activated aromatic rings. researchgate.net |

Current Research Landscape and Future Directions in Chemical Synthesis and Transformation of the Compound

The current research landscape concerning this compound and its derivatives is characterized by the development of novel synthetic methodologies and the exploration of their potential applications, particularly in medicinal chemistry. While classical methods like Friedel-Crafts acylation remain relevant, contemporary research often focuses on more efficient, greener, and selective synthetic routes.

Recent studies have demonstrated the use of this compound derivatives in the synthesis of biologically active compounds. For example, a derivative, (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708), was synthesized from a methoxy-protected precursor and shown to possess significant antioxidant properties. nih.gov This highlights the potential of the this compound scaffold as a template for the development of novel therapeutic agents.

Furthermore, derivatives incorporating the 3,4-dimethoxyphenyl moiety have been investigated for their ability to mitigate radiation-induced DNA damage and as potential topoisomerase inhibitors. nih.govnih.gov Specifically, a 3,4-dimethoxyphenyl bis-benzimidazole derivative has shown promise in protecting against DNA damage. nih.gov Another study revealed a bis-benzimidazole with a 3,4-dimethoxyphenyl group as a selective inhibitor of E. coli DNA topoisomerase I. nih.gov These findings underscore the importance of the 3,4-dimethoxyphenyl structural unit, which is a key component of this compound, in the design of new drug candidates.

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methods: The exploration of new catalytic systems and reaction conditions to synthesize this compound and its derivatives with higher efficiency and sustainability will continue to be a priority. This may include the use of microwave-assisted synthesis or flow chemistry. mdpi.com

Medicinal Chemistry Applications: Given the demonstrated biological activities of its derivatives, further investigation into the synthesis of novel analogues of this compound for various therapeutic targets is anticipated. This could involve the synthesis of complex heterocyclic structures derived from this scaffold. mdpi.com

Materials Science: The rigid diaryl ketone structure could be exploited in the design of new organic materials with interesting photophysical or electronic properties.

The following table summarizes some of the recent research involving derivatives containing the 3,4-dimethoxyphenyl moiety present in this compound.

| Derivative Class | Research Focus | Potential Application | Reference |

| Polyhydroxylated Benzophenones | Antioxidant Activity | Therapeutics | nih.gov |

| Bis-benzimidazoles | DNA Damage Mitigation, Topoisomerase Inhibition | Radioprotectants, Antibacterials | nih.govnih.gov |

| Tetrahydroquinolines | Synthesis of Bioactive Heterocycles | Medicinal Chemistry | mdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

bis(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-19-13-7-5-11(9-15(13)21-3)17(18)12-6-8-14(20-2)16(10-12)22-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVLSGPNFMVFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961613 | |

| Record name | Bis(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4131-03-7 | |

| Record name | Methanone,4-dimethoxyphenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Bis 3,4 Dimethoxyphenyl Methanone

Established Synthetic Routes to the Bis(3,4-dimethoxyphenyl)methanone Core

The construction of the diarylmethanone framework of this compound has traditionally relied on classical electrophilic aromatic substitution reactions.

Friedel-Crafts Acylation Approaches

The most prominent and direct method for synthesizing this compound is the Friedel-Crafts acylation. evitachem.com This reaction involves the electrophilic acylation of an activated aromatic ring. In this specific synthesis, veratrole (1,2-dimethoxybenzene) serves as the electron-rich aromatic substrate, which reacts with an acylating agent, typically 3,4-dimethoxybenzoyl chloride, in the presence of a Lewis acid catalyst. evitachem.com

The reaction is generally carried out in a non-polar solvent like dichloromethane (B109758) or toluene (B28343) at temperatures ranging from ambient to moderately elevated. evitachem.com The choice of Lewis acid is critical, with aluminum chloride (AlCl₃) being a common, albeit aggressive, catalyst. evitachem.com The reaction time can vary from several hours to overnight, depending on the scale and specific conditions. evitachem.com

A variation of this approach involves the use of Eaton's reagent, a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H), which can facilitate Friedel-Crafts acylation and is considered a greener alternative to traditional Lewis acids. researchgate.netnih.gov This reagent has been successfully employed in the synthesis of other substituted benzophenones. researchgate.netnih.gov

Table 1: Comparison of Friedel-Crafts Acylation Conditions for Benzophenone (B1666685) Synthesis

| Acylating Agent | Aromatic Substrate | Catalyst/Reagent | Solvent | Temperature | Reference |

| 3,4-Dimethoxybenzoyl chloride | Veratrole | Aluminum chloride (AlCl₃) | Dichloromethane/Toluene | Ambient to elevated | evitachem.com |

| Various Benzoic Acids | 2,6-Dimethoxyphenyl 2-chloroacetate | Eaton's Reagent (MeSO₃H/P₂O₅) | Dichloromethane | Reflux | ijpcbs.com |

| Carbon Tetrachloride | Benzene (B151609) | Aluminum chloride (AlCl₃) | Benzene | 5-10°C | orgsyn.org |

| Benzoyl Chloride | Benzene | Aluminum chloride (AlCl₃) | - | - | orgsyn.org |

This table is for illustrative purposes and compares conditions for the synthesis of various benzophenones to provide context.

Condensation Reactions Involving Aromatic Carboxylic Acids and Substituted Benzenes

An alternative established route involves the condensation of an aromatic carboxylic acid with a substituted benzene. For the synthesis of this compound, this would entail the reaction of 3,4-dimethoxybenzoic acid with veratrole. Such reactions are often promoted by strong acids or dehydrating agents. For instance, a mixture of bisphosphorus pentoxide in methanesulfonic acid has been used to synthesize a related compound, (2-bromophenyl)-(3,4-dimethoxy-6-methylphenyl)-methanone, by reacting 2-bromobenzoic acid with 1,2-dimethoxy-4-methylbenzene. This suggests the feasibility of a similar approach for the target molecule.

Exploration of Novel and Green Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods.

Catalytic Systems in this compound Synthesis

Modern catalytic methods offer significant advantages over stoichiometric reagents in terms of efficiency, selectivity, and environmental impact. While specific catalytic systems for the direct synthesis of this compound are not extensively reported, related diarylmethane syntheses have utilized various transition metal catalysts. organic-chemistry.org For example, palladium-catalyzed cross-coupling reactions of benzylic carbonates with arylboronic acids have proven effective for creating the diarylmethane core. organic-chemistry.org Nickel-catalyzed cross-coupling of benzylic ammonium (B1175870) triflates with aryl boronic acids also provides a mild and functional group-tolerant route. organic-chemistry.org The development of heterogeneous catalysts, such as bipyridyl-Ni(II)-carbon nitride, for metallaphotocatalytic cross-coupling reactions represents a sustainable approach for the synthesis of diarylmethanes. organic-chemistry.org These catalytic strategies could potentially be adapted for the synthesis of the target ketone.

Mechanochemical and Solvent-Free Methodologies for Related Scaffolds

Mechanochemistry, which involves inducing reactions through mechanical force, has emerged as a powerful green chemistry tool. youtube.comrsc.org This solvent-free approach can lead to higher yields, shorter reaction times, and reduced waste. youtube.com While the direct mechanochemical synthesis of this compound has not been detailed, the successful synthesis of other complex molecules, including diarylsydnones and various heterocyclic compounds via multicomponent reactions under ball-milling conditions, highlights the potential of this methodology. rsc.org For example, the Strecker reaction has been successfully performed mechanochemically. rsc.org The application of mechanochemistry to Friedel-Crafts or condensation reactions for the synthesis of diaryl methanones is a promising area for future investigation.

Yield Enhancement and Purity Optimization Strategies in Laboratory Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the stoichiometry of the reactants, the choice and amount of catalyst, reaction temperature, and time.

For Friedel-Crafts reactions, careful control of the temperature is essential to prevent side reactions and decomposition, especially when using highly reactive Lewis acids like AlCl₃. The slow, portion-wise addition of the catalyst can help to manage the exothermicity of the reaction.

Purification of the crude product is typically achieved through standard laboratory techniques. Following the reaction, a common workup procedure involves quenching the reaction mixture with ice-water and extracting the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. ijpcbs.com The organic layer is then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. ijpcbs.com

Further purification can be achieved by recrystallization from a suitable solvent system, such as ether-hexane, or by column chromatography on silica (B1680970) gel. ijpcbs.com The choice of eluent for chromatography will depend on the polarity of the product and any impurities present.

Mechanistic Investigations of this compound Formation Pathways

The synthesis of this compound, a symmetrical diaryl ketone, is predominantly achieved through electrophilic aromatic substitution, primarily via the Friedel-Crafts acylation. Mechanistic investigations into its formation pathways reveal a series of well-understood, yet intricate, steps involving the generation of a potent electrophile that subsequently reacts with an electron-rich aromatic ring. The specific pathway and its efficiency are highly dependent on the choice of starting materials and the catalytic system employed.

A principal route for the synthesis of this compound involves the reaction of veratrole (1,2-dimethoxybenzene) with a suitable acylating agent. The reaction is catalyzed by a Lewis acid or a strong protic acid, such as polyphosphoric acid (PPA). The mechanism can be delineated into two main stages: the formation of the acylating electrophile and the subsequent electrophilic aromatic substitution.

One common method involves the self-condensation of 3,4-dimethoxybenzoic acid or its reaction with veratrole in the presence of a strong acid catalyst like polyphosphoric acid. The generally accepted mechanism for this transformation is a classic example of Friedel-Crafts acylation. byjus.comsigmaaldrich.commasterorganicchemistry.com

The reaction commences with the activation of the carboxylic acid. In the presence of a strong acid such as polyphosphoric acid, the carbonyl oxygen of 3,4-dimethoxybenzoic acid is protonated. This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, an intramolecular dehydration or an intermolecular reaction with another molecule of the acid can lead to the formation of a highly reactive acylium ion. This acylium ion is resonance-stabilized.

Once the acylium ion is generated, it acts as a powerful electrophile. In the subsequent step, the electron-rich aromatic ring of a second molecule, in this case veratrole, attacks the electrophilic carbon of the acylium ion. Veratrole is highly activated towards electrophilic substitution due to the presence of two electron-donating methoxy (B1213986) groups. The attack typically occurs at the position para to one of the methoxy groups, which is sterically accessible and electronically favored. This attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The aromaticity of the veratrole ring is temporarily disrupted in this intermediate.

In the final step of the mechanism, a base, which can be the conjugate base of the acid catalyst or another species in the reaction mixture, abstracts a proton from the carbon atom bearing the newly attached acyl group. This deprotonation restores the aromaticity of the ring, leading to the formation of the final product, this compound, and regeneration of the acid catalyst.

An alternative, though less direct, pathway could involve the use of an acyl halide, such as 3,4-dimethoxybenzoyl chloride, in a standard Friedel-Crafts acylation with veratrole, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). byjus.comsigmaaldrich.com The mechanism follows a similar pattern where the Lewis acid coordinates to the halogen of the acyl chloride, facilitating the formation of the acylium ion, which then undergoes electrophilic attack by the veratrole ring.

Another potential, albeit more hazardous, method involves the use of phosgene (B1210022) (COCl₂) as the carbonyl source in a reaction with veratrole. nih.govbiorxiv.org This reaction would proceed in two successive Friedel-Crafts acylation steps. In the first step, one molecule of veratrole reacts with phosgene to form 3,4-dimethoxybenzoyl chloride as an intermediate. This intermediate then reacts with a second molecule of veratrole to yield the final diaryl ketone. The mechanism for each step is analogous to the classic Friedel-Crafts acylation.

The choice of catalyst is critical in these mechanistic pathways. Polyphosphoric acid is often favored as it can act as both the catalyst and the solvent, providing a homogeneous reaction medium. ccsenet.org Lewis acids like AlCl₃ are also effective but require stoichiometric amounts as they complex with the product ketone. sigmaaldrich.com

The following table summarizes the key steps in the formation of this compound via the polyphosphoric acid-catalyzed reaction of 3,4-dimethoxybenzoic acid and veratrole.

| Step | Description | Reactants | Intermediates | Products |

| 1 | Activation of Carboxylic Acid | 3,4-Dimethoxybenzoic acid, Polyphosphoric Acid (H⁺) | Protonated carboxylic acid | Acylium ion |

| 2 | Electrophilic Attack | Veratrole, Acylium ion | Sigma complex (Arenium ion) | - |

| 3 | Deprotonation | Sigma complex, Conjugate base (e.g., [PPA]⁻) | - | This compound, Regenerated catalyst (H⁺) |

Chemical Reactivity and Derivatization of Bis 3,4 Dimethoxyphenyl Methanone

Electrophilic Substitution Reactions of the Aromatic Rings

The aromatic rings of Bis(3,4-dimethoxyphenyl)methanone are highly activated towards electrophilic substitution. This is due to the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups on each ring. These groups increase the electron density of the benzene (B151609) rings, making them more nucleophilic and thus more susceptible to attack by electrophiles. wikipedia.org The methoxy groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

The bromination of this compound is a key example of an electrophilic aromatic substitution reaction. The electron-rich nature of the dimethoxy-substituted rings facilitates this reaction, which can be carried out using reagents like elemental bromine or N-bromosuccinimide (NBS), often in the presence of a catalyst. evitachem.comwikipedia.org

The directing effects of the two methoxy groups on each veratrole ring dictate the position of bromination. In a 3,4-dimethoxyphenyl unit, the positions ortho and para to the methoxy groups are C-2, C-5, and C-6. The C-5 position is para to the C-4 methoxy group and ortho to the C-3 methoxy group, making it a highly activated and sterically accessible site for electrophilic attack. The C-2 position is ortho to the C-3 methoxy group, while the C-6 position is ortho to the C-4 methoxy group. Therefore, bromination is expected to occur regioselectively at these activated positions. The reaction of veratrole (1,2-dimethoxybenzene) itself with bromine is known to readily produce brominated derivatives, such as 4-bromoveratrole (B120743) and 4,5-dibromoveratrole, illustrating the high reactivity of this ring system. wikipedia.orgoc-praktikum.de This inherent reactivity is harnessed in the bromination of this compound to create a variety of brominated products. evitachem.com

By controlling the reaction conditions and the stoichiometry of the brominating agent, it is possible to generate a series of brominated derivatives of this compound. evitachem.com These include mono-, di-, tri-, and tetra-brominated products. For instance, the synthesis of certain antioxidant bromophenols involves the bromination of a diarylmethanone precursor followed by other transformations. evitachem.comnih.gov The stepwise introduction of bromine atoms onto the aromatic rings allows for the fine-tuning of the molecule's properties.

Table 1: Potential Brominated Derivatives of this compound

| Derivative Type | Description |

|---|---|

| Mono-brominated | A single bromine atom is substituted on one of the aromatic rings, likely at the C-5 or C-5' position. |

| Di-brominated | Can exist as isomers: 1) One bromine on each ring (e.g., at C-5 and C-5'). 2) Two bromines on one ring (e.g., at C-2 and C-5). |

| Tri-brominated | Three bromine atoms distributed across the two aromatic rings. |

| Tetra-brominated | Four bromine atoms are substituted, with two on each aromatic ring (e.g., at C-2, C-5, C-2', and C-5'). |

This table represents potential products based on the known reactivity of the veratrole nucleus. The exact distribution and isomer formation depend on specific reaction conditions.

Besides bromination, the activated aromatic rings of diarylmethanones are susceptible to other electrophilic substitution reactions, such as nitration. Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). unacademy.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgchemguide.co.uk

The nitronium ion then attacks the electron-rich benzene ring in a mechanism analogous to bromination. unacademy.comchemguide.co.uk The reaction of 4-bromo-1,2-dimethoxybenzene, a compound structurally similar to one of the rings in the target molecule, with nitric acid in acetic acid has been shown to produce the corresponding nitro-derivative, demonstrating the feasibility of this transformation. For this compound, nitration would be expected to occur at the same activated positions (C-2, C-5, C-6) as bromination, yielding mono- and poly-nitro derivatives depending on the reaction conditions. Controlling the temperature during nitration is often crucial to prevent multiple substitutions. youtube.com

Reactions Involving the Central Carbonyl Moiety

The ketone functionality, with its electrophilic carbonyl carbon and nucleophilic oxygen, is the second major site of reactivity in this compound.

The carbonyl carbon of the ketone is electrophilic and can be attacked by a wide variety of nucleophiles. These nucleophilic addition reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not widely detailed, the reactivity can be inferred from related compounds. For example, 3,4-dimethoxybenzaldehyde (B141060) reacts with Grignard reagents (e.g., methylmagnesium iodide) to form secondary alcohols, a classic nucleophilic addition. google.com Similarly, the aza-Michael reaction, a conjugate nucleophilic addition, has been used to add N-heterocycles to α,β-unsaturated ketones, showcasing the utility of nucleophilic additions in synthesizing complex nitrogen-containing molecules. mdpi.com The synthetic utility of such additions to this compound would be to create more complex tertiary alcohols, which could serve as precursors to other functional molecules.

The carbonyl group of this compound can be readily reduced to either a secondary alcohol or a methylene (B1212753) (CH₂) group, depending on the reducing agent and conditions used. evitachem.comnih.gov

Reduction to Alcohol: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can reduce the ketone to the corresponding secondary alcohol, Bis(3,4-dimethoxyphenyl)methanol. evitachem.com This reaction is common for ketones and aldehydes, as seen in the reduction of 3',4'-dimethoxyacetophenone (B42557) using NaBH₄ or catalytic hydrogenation with Raney Nickel. google.comijcea.org

Reduction to Alkane: To completely remove the carbonyl oxygen and form the corresponding alkane, Bis(3,4-dimethoxyphenyl)methane, stronger reduction methods are required. The Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide, is effective for this transformation. nih.gov This reduction is a key step in the synthesis of some bromophenol derivatives from this compound precursors. evitachem.com

Table 2: Summary of Reduction Reactions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Bis(3,4-dimethoxyphenyl)methanol | Reduction to secondary alcohol |

O-Demethylation Reactions and Formation of Phenolic Analogues and Catechol Derivatives

The methoxy groups on the phenyl rings of this compound and its derivatives are key functional handles that can be converted to hydroxyl groups through O-demethylation. This transformation is significant as it yields phenolic and catechol (1,2-dihydroxybenzene) analogues, which often exhibit enhanced biological activities, such as antioxidant properties. evitachem.com

The process typically involves the use of strong Lewis acids that can cleave the ether linkages. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose. evitachem.com Research has demonstrated that the tetrabrominated derivative of this compound can be efficiently demethylated using BBr₃ in a dichloromethane (B109758) (CH₂Cl₂) solvent. tandfonline.comtandfonline.com This specific reaction sequence, involving bromination followed by demethylation, has been utilized to synthesize a natural product, 5,5'-methylene bis(3,4-dibromobenzene-1,2-diol), with a 53% yield for the combined reduction and demethylation steps. tandfonline.comtandfonline.com

Selective O-demethylation has also been observed to occur concurrently with other reactions, such as bromination, in related trimethoxyphenyl-dimethoxyphenyl methanone (B1245722) structures. researchgate.net This indicates that the reaction conditions can be tuned to achieve specific patterns of hydroxylation. The resulting catechol derivatives are of significant interest due to their chemical properties and potential applications.

| Starting Material Class | Reaction Type | Reagent(s) | Product Class | Key Findings | Reference |

|---|---|---|---|---|---|

| Brominated this compound | O-Demethylation | Boron tribromide (BBr₃) in CH₂Cl₂ | Phenolic / Catechol Derivatives | Effective cleavage of methoxy groups to form hydroxyl groups, yielding catechol structures. | evitachem.comtandfonline.com |

| (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone | Bromination with Selective O-Demethylation | Bromine (Br₂) | Bromophenol Derivatives | Demethylation can occur selectively alongside bromination, leading to multifunctional products. | researchgate.net |

Condensation, Coupling, and Rearrangement Reactions of this compound Derivatives

The core structure of this compound is a platform for building more complex molecules through various carbon-carbon bond-forming reactions.

Condensation Reactions: Derivatives of this compound can participate in condensation reactions to form larger, cyclic structures. For instance, cascade reactions involving initial Friedel-Crafts acylation followed by an intramolecular aldol (B89426) condensation have been reported for structurally similar systems. acs.org In one study, the reaction of 1,2,3-trimethoxybenzene (B147658) with adipoyl chloride in the presence of aluminum chloride (AlCl₃) resulted in the formation of cyclopentene (B43876) derivatives, showcasing a pathway that could be applicable to this compound derivatives. acs.org

Coupling Reactions: The Suzuki-Miyaura coupling reaction, a powerful method for forming biaryl compounds, is highly relevant for derivatives of this compound. wikipedia.orglibretexts.org This palladium-catalyzed reaction cross-couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.org Brominated derivatives of this compound, which can be synthesized readily, are suitable organohalide partners for this reaction. tandfonline.comtandfonline.com The use of dialkylbiaryl phosphine (B1218219) ligands as part of the palladium catalyst system has been shown to be remarkably efficient for coupling aryl chlorides and bromides, highlighting the broad scope of this transformation. nih.gov This enables the synthesis of a vast array of substituted biaryl and poly-aryl structures from the core methanone scaffold.

Rearrangement Reactions: Rearrangement reactions have been observed in molecules closely related to this compound. A notable example is the rearrangement of 1,6-bis(3,4-dimethoxyphenyl)hexane-1,6-dione, a related dione, which yielded two different isomeric products containing a cyclopentene ring. researchgate.net This demonstrates the potential for the carbon skeleton of such compounds to undergo significant structural reorganization under certain reaction conditions to form new carbocyclic systems.

| Reaction Type | Key Features | Example / Applicability | Reference |

|---|---|---|---|

| Aldol Condensation | Forms larger cyclic structures through a cascade reaction following acylation. | Formation of cyclopentene derivatives in related methoxy-substituted phenyl systems. | acs.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. | Brominated derivatives of the methanone can act as organohalide partners to form complex biaryl structures. | wikipedia.orgnih.gov |

| Skeletal Rearrangement | Structural reorganization to form new carbocyclic systems. | A related 1,6-dione rearranges to form cyclopentene isomers. | researchgate.net |

Advanced Mechanistic Studies of Chemical Transformations, Including Ionic Liquid Effects

The mechanisms governing the reactions of benzophenones, including this compound, have been the subject of advanced investigation, utilizing both computational and experimental techniques. These studies provide deep insight into reaction pathways and the influence of the reaction environment.

Computational Mechanistic Studies: Density Functional Theory (DFT) has been employed to study complex reaction cascades involving molecules with similar structures. For example, the reaction of 1,2,3-trimethoxybenzene with adipoyl chloride was analyzed using B3LYP and M06-2X functional levels to optimize the structures of intermediates and products, carry out natural bond orbital analysis, and investigate quantum chemical reactivity identifiers. acs.org Such computational studies are invaluable for understanding the step-by-step pathway of reactions like Friedel-Crafts acylation followed by aldol condensation. acs.org

Ionic Liquid Effects: Ionic liquids (ILs) have emerged as "green" solvents that can profoundly influence reaction kinetics and mechanisms. Studies on substituted benzophenones in ILs have revealed significant deviations from behavior in conventional organic solvents. In a detailed study of the electrochemical carboxylation of benzophenones in the ionic liquid 1-butyl-1-methyl-pyrrolidinium bis(trifluoromethylsulfonyl)imide ([Bmpy][NTf2]), the rate constant for the key coupling reaction was found to be over two orders of magnitude lower than in dimethylformamide (DMF). qub.ac.uk This was attributed to the lower polarity of the IL.

Other studies have shown that ILs can alter reaction outcomes. The photoreduction of benzophenone (B1666685) in the ionic liquid [bmim.PF₆] primarily yields benzhydrol, whereas the same reaction in organic solvents leads to pinacolization products. mdpi.com The high viscosity of ILs also impacts reaction rates, often making them diffusion-controlled. mdpi.comacs.org However, in some cases, electron transfer rates can be faster than the diffusion-controlled limit, suggesting an electron hopping mechanism facilitated by the ionic liquid environment. nist.gov Furthermore, certain Lewis acidic ionic liquids, such as BmimCl–FeCl₃, can act as both the solvent and the catalyst for reactions like Friedel–Crafts acylation, leading to highly efficient and environmentally friendly synthetic routes for producing benzophenone derivatives. researchgate.net

| Area of Study | Technique / System | Key Findings | Reference |

|---|---|---|---|

| Computational Chemistry | Density Functional Theory (DFT) | Elucidates reaction pathways, intermediate structures, and electronic properties in complex cascade reactions. | acs.org |

| Ionic Liquid Effects (Kinetics) | Electrochemistry in [Bmpy][NTf2] | Reaction rates can be significantly slower (by >100x) in ILs compared to conventional polar aprotic solvents like DMF. | qub.ac.uk |

| Ionic Liquid Effects (Product Selectivity) | Photoreduction in [bmim.PF₆] | Alters reaction pathways, favoring formation of different products (e.g., benzhydrol over pinacol). | mdpi.com |

| Ionic Liquid Effects (Mechanism) | Pulse Radiolysis | High viscosity leads to diffusion-controlled reactions, but electron hopping can lead to faster-than-expected rates. | nist.gov |

| Ionic Liquid as Catalyst/Solvent | Friedel-Crafts Acylation in BmimCl–FeCl₃ | ILs can serve as dual-purpose catalyst-solvents, improving reaction efficiency and reusability. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Bis 3,4 Dimethoxyphenyl Methanone and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of Bis(3,4-dimethoxyphenyl)methanone, the protons on the aromatic rings and the methoxy (B1213986) groups give rise to distinct signals. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, in a derivative, cyclopropyl(3,4-dimethoxyphenyl)methanone, the aromatic protons appear at δ 7.72 (dd, 1H, J = 2.0 & 8.3 Hz), 7.55 (d, 1H, J = 2.0 Hz), and 6.92 (d, 1H, J = 8.4 Hz). rsc.org The methoxy groups' protons are observed as singlets at δ 3.98 and δ 3.94. rsc.org These values are reported in parts per million (ppm) relative to a standard, often tetramethylsilane (B1202638) (TMS). docbrown.info

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a separate signal. For a similar compound, 1-(2,5-dimethoxyphenyl)ethanone, the carbon signals appear at δ 199.4 (C=O), 153.5, 153.3, 128.2, 120.4, 113.7, and 113.1 for the aromatic carbons, and 56.0 and 55.8 for the methoxy carbons. rsc.org

Interactive Table: ¹H and ¹³C NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| Cyclopropyl(3,4-dimethoxyphenyl)methanone | ¹H | 7.72, 7.55, 6.92 (aromatic), 3.98, 3.94 (methoxy) rsc.org |

To unambiguously assign all proton and carbon signals and to piece together the molecular structure, advanced 2D NMR techniques are employed. youtube.com

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu This allows for the identification of adjacent protons in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹JCH). sdsu.edulibretexts.org This is crucial for assigning carbon signals based on their attached protons.

By combining the information from these 1D and 2D NMR experiments, a complete and detailed picture of the molecular structure of this compound can be constructed. researchgate.net

Mass Spectrometry (MS) Applications for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the confirmation of its molecular formula, C₁₇H₁₈O₅. matrix-fine-chemicals.com

The mass spectrum also reveals information about the fragmentation pattern of the molecule upon ionization. For instance, in a related compound, cyclopropyl(3,4-dimethoxyphenyl)methanone, a high-resolution mass spectrum might show a peak corresponding to the sodium adduct of the molecule [M+Na]⁺ at an m/z of 229.0835, which is very close to the calculated value of 229.0837 for C₁₂H₁₄NaO₃. rsc.org The fragmentation pattern can help to confirm the presence of specific structural motifs within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. In the IR spectrum of this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1650-1700 cm⁻¹. For example, in the related compound (3,4-dimethoxyphenyl)(phenyl)methanone, this peak appears at 1657 cm⁻¹. rsc.org Other characteristic peaks would include those for C-O stretching of the methoxy groups and C-H stretching of the aromatic rings. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl group.

Interactive Table: Spectroscopic Data for Related Compounds

| Compound | Technique | Key Absorptions/Signals |

|---|---|---|

| (3,4-dimethoxyphenyl)(phenyl)methanone | IR | 1657 cm⁻¹ (C=O stretch) rsc.org |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. bruker.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise positions of all atoms in the crystal lattice can be determined, providing accurate information about bond lengths, bond angles, and torsion angles. nih.gov

For a derivative of this compound, a single crystal X-ray diffraction study would reveal the conformation of the molecule, including the dihedral angles between the two phenyl rings and the plane of the carbonyl group. For example, in a related triazole derivative, the crystal system was determined to be triclinic with a P-1 space group. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

The data from single-crystal X-ray diffraction also allows for a detailed analysis of the intermolecular interactions that govern how the molecules pack together in the crystal lattice. mdpi.com These interactions can include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In the case of this compound, weak C-H···O hydrogen bonds involving the methoxy groups and the carbonyl oxygen, as well as π-π stacking interactions between the aromatic rings, are likely to be important in determining the crystal packing. nih.gov The study of these interactions is crucial for understanding the physical properties of the solid material. mdpi.com

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgmdpi.com It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the pro-crystal. The resulting surface is color-mapped to highlight key characteristics of intermolecular contacts.

A standard visualization maps the normalized contact distance (dnorm), which is based on the distances to the nearest atom nucleus inside (di) and outside (de) the surface, and the van der Waals (vdW) radii of the respective atoms. Red regions on the dnorm map indicate intermolecular contacts that are shorter than the sum of the vdW radii, white regions represent contacts approximately equal to the vdW radii, and blue regions show contacts that are longer. nih.govnih.gov

For a molecule like this compound, the key interactions would involve hydrogen, carbon, and oxygen atoms. Analysis of related structures provides insight into the likely distribution of these interactions. For instance, in many organic crystals, H···H contacts are the most abundant. nih.govnih.gov In the case of (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, which contains a 3,4-dimethoxyphenyl group, the primary intermolecular contacts are H···H (25.0%), followed by C···H/H···C (20.6%), and O···H/H···O (15.6%). nih.gov For 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the contributions are H···H (50.4%), C···H/H···C (37.9%), and O···H/H···O (5.1%). nih.govresearchgate.net

The table below illustrates the typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for compounds containing methoxyphenyl groups, based on published research.

| Intermolecular Contact | Contribution in (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (%) nih.gov | Contribution in 4-(3-methoxyphenyl)-2,6-diphenylpyridine (%) nih.govresearchgate.net | Contribution in 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate (%) nih.govresearchgate.net |

| H···H | 25.0 | 50.4 | 26.3 |

| C···H/H···C | 20.6 | 37.9 | 18.5 |

| O···H/H···O | 15.6 | 5.1 | 37.0 |

| Cl···H/H···Cl | 10.7 | - | - |

| F···H/H···F | 10.4 | - | - |

| F···C/C···F | 7.2 | - | - |

| C···C | 3.0 | - | - |

| C···O/O···C | - | - | 9.5 |

Energy Framework Analysis for Quantifying Intermolecular Interaction Energies in Crystal Structures

To further quantify the strength of intermolecular interactions, energy framework analysis can be employed. This method uses quantum chemical calculations to determine the interaction energies between a central molecule and its neighbors within the crystal lattice. The total interaction energy is typically partitioned into four components: electrostatic, polarization, dispersion, and exchange-repulsion.

In studies of related polymorphic compounds like 4,4'-dimethylbenzophenone, it has been shown that dispersion energy is the dominant attractive force, surpassing the electrostatic energy. nih.gov This is a common feature in molecular crystals where π-stacking and van der Waals forces play a significant role. For this compound, one would anticipate that the interaction energies would be influenced by potential C—H···O hydrogen bonds involving the methoxy groups and the carbonyl oxygen, as well as possible π···π stacking interactions between the phenyl rings.

The interaction energies for different molecular pairs within the crystal lattice can be calculated and tabulated to provide a detailed energetic landscape of the crystal packing. The table below presents a hypothetical breakdown of interaction energies for a molecular pair in a crystal structure, illustrating the type of data obtained from such an analysis.

| Molecular Pair | Electrostatic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| A | -15.5 | -5.2 | -45.8 | 28.1 | -38.4 |

| B | -8.1 | -2.7 | -22.4 | 13.5 | -19.7 |

| C | -2.3 | -0.8 | -10.1 | 6.2 | -7.0 |

This quantitative analysis of interaction energies complements the visual and qualitative insights from Hirshfeld surface analysis, providing a complete picture of the forces that dictate the three-dimensional architecture of a molecular crystal.

Computational Chemistry and Theoretical Modeling of Bis 3,4 Dimethoxyphenyl Methanone

Molecular Orbital Theory and Electronic Structure Analysis

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a smaller gap implies greater reactivity and a higher propensity to engage in chemical reactions.

For diaryl ketones and their derivatives, the HOMO is typically localized on the electron-rich aromatic rings, particularly those with electron-donating methoxy (B1213986) groups, while the LUMO is often centered on the carbonyl group and the associated phenyl rings. acs.orgresearchgate.net Computational studies on related methoxy-substituted diaryl ketones have calculated these energy values to predict stability and potential for electronic applications. researchgate.net For instance, in studies of similar complex methanone (B1245722) derivatives, the HOMO-LUMO gap was determined to understand the molecule's charge transfer characteristics and reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Diaryl Ketone Derivative This table presents example data for a related brominated diphenylmethanone derivative to illustrate the types of values obtained from FMO analysis. Specific values for Bis(3,4-dimethoxyphenyl)methanone would require dedicated calculations.

| Molecular Orbital | Energy (eV) - B3LYP | Energy (eV) - M06-2X |

| HOMO | -6.5 | -7.2 |

| LUMO | -1.8 | -2.1 |

| Energy Gap (ΔE) | 4.7 | 5.1 |

Data sourced from computational studies on related diaryl ketone structures. acs.org

Density Functional Theory (DFT) Calculations for Ground State Properties and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules like this compound. It is particularly effective for calculating ground-state properties and predicting spectroscopic data. Functionals like B3LYP and M06-2X, combined with basis sets such as 6-311+G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. acs.orgresearchgate.net

DFT calculations allow for the optimization of the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net For diaryl ketones, a key structural feature is the dihedral (twist) angle between the two aryl rings and the central carbonyl group. These angles are crucial as they influence the degree of conjugation in the molecule, which in turn affects its electronic and photophysical properties. DFT studies on similar diaryl ketones show that the phenyl and carbonyl groups are often not in the same plane, indicating weak conjugation. acs.org

Furthermore, DFT can predict vibrational frequencies, which correspond to infrared (IR) and Raman spectra. By comparing calculated spectra with experimental data, researchers can confirm the structure of a synthesized compound and make detailed vibrational assignments. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing further structural validation.

Table 2: Example of Calculated Structural Parameters for a Diaryl Ketone The following data for 1,6-bis(2-hydroxy-3,4-dimethoxyphenyl)hexane-1,6-dione, a related diketone, illustrates the output of DFT geometry optimization. The values show the non-planar arrangement typical for such structures.

| Parameter | Bond/Atoms | Calculated Value (B3LYP) | Calculated Value (M06-2X) |

| Dihedral Angle | C2–C3–C9–O10 | -114.9° | -113.0° |

| Dihedral Angle | C4–C3–C9–O10 | -32.0° | -15.1° |

| Bond Length | C=O | ~1.25 Å | ~1.24 Å |

| Bond Length | C-C (Aryl-Carbonyl) | ~1.49 Å | ~1.49 Å |

Data adapted from a DFT study on a related diketone derivative. acs.org

Simulations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions. For this compound and other diaryl ketones, DFT calculations can be used to model reaction mechanisms, identify intermediate structures, and locate transition states (TS). The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the TS is the activation energy barrier (ΔG‡). nih.gov

By calculating the potential energy surface for a reaction, chemists can understand its feasibility and predict its outcome. This approach has been applied to various reactions involving diaryl ketones, such as reductions, cycloadditions, and photoredox-catalyzed C-H functionalizations. rsc.org For example, in the study of the B(C6F5)3-catalyzed transfer hydrogenation of ketones, DFT calculations revealed that the activation barriers for diaryl ketones were significantly higher than for other ketones due to the steric hindrance and electronic effects of the two aryl groups. nih.gov Similarly, the mechanism of the Wolff-Kishner reduction of diaryl ketone hydrazones has been investigated computationally. dokumen.pub These simulations provide detailed, step-by-step molecular narratives of the transformation, revealing the roles of catalysts and reaction conditions.

Table 3: Illustrative Calculated Activation Barriers for a Diaryl Ketone Reaction This table shows example activation Gibbs free energy barriers for the transfer hydrogenation of different ketones, demonstrating the higher barrier for a diaryl ketone compared to other substrates.

| Substrate | Reaction Step | Activation Barrier (ΔG‡) in kcal/mol |

| Benzaldehyde | C-TS1-a | 17.3 |

| Acetophenone | C-TS1-c | 20.3 |

| Benzophenone (B1666685) (Diaryl Ketone) | C-TS1-h | 25.4 |

| 4,4'-Difluorobenzophenone | C-TS1-i | 23.3 |

Data adapted from a DFT study on B(C6F5)3-catalyzed transfer hydrogenation. nih.gov

Conformational Landscape Exploration and Energetic Profiles

The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. This compound can adopt various conformations due to the rotation around the single bonds connecting the aryl rings to the central carbonyl carbon. Exploring the conformational landscape involves systematically rotating these bonds and calculating the potential energy at each step to generate a potential energy surface.

These calculations identify the most stable conformations (energy minima) and the energy barriers required to transition between them. For diaryl ketones, the key parameters are the two dihedral angles that define the orientation of the phenyl rings relative to the plane of the carbonyl group. acs.org Due to steric hindrance between the ortho hydrogens of the rings and the carbonyl oxygen, a completely planar conformation is generally disfavored. The resulting twisted structure is a compromise between maximizing electronic conjugation (which favors planarity) and minimizing steric repulsion. Computational studies on related systems confirm this preference for non-planar conformations. acs.org

Predictive Modeling for Structure-Reactivity Relationships within the Diaryl Ketone Class

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or chemical properties of compounds based on their molecular structures. mdpi.com For the diaryl ketone class, these models can forecast reactivity, catalytic activity, or interactions with biological targets. dokumen.pubgoogle.com

The process involves calculating a set of molecular descriptors for a series of known diaryl ketones. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological. A mathematical model is then built to correlate these descriptors with an observed activity or property. Once validated, this model can be used to predict the activity of new, untested diaryl ketone derivatives, including isomers or substituted versions of this compound. This predictive capability is invaluable in fields like drug discovery and materials science, as it accelerates the design of molecules with desired properties while reducing the need for extensive experimental synthesis and testing. mdpi.comscispace.com

Molecular Dynamics Simulations for Understanding Solvent Effects on Reaction Pathways

While gas-phase DFT calculations provide fundamental insights, reactions are typically performed in a solvent, which can significantly influence reaction pathways and energetics. Molecular Dynamics (MD) simulations offer a way to explicitly model the dynamic interactions between a solute, like this compound, and the surrounding solvent molecules over time. researchgate.netnih.gov

MD simulations can reveal how solvent molecules arrange around the reactants and transition states, and how this solvation shell stabilizes or destabilizes them. For instance, polar solvents can stabilize charged intermediates or transition states through electrostatic interactions, thereby lowering the activation energy of a reaction. Studies on enzyme-catalyzed reactions involving diaryl ketones have used MD simulations to understand how the enzyme's structure and the surrounding water molecules contribute to organic solvent tolerance. nih.gov These simulations show that retaining a stable hydration shell around the catalytic center is critical for enzyme function. nih.gov For smaller molecules, continuum solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are often used in conjunction with DFT to provide a computationally less expensive, albeit implicit, representation of solvent effects. chemrxiv.org

Research Applications of Bis 3,4 Dimethoxyphenyl Methanone and Its Derivatives Non Clinical Focus

Utilization as a Key Intermediate and Building Block in Complex Organic Synthesis

The Bis(3,4-dimethoxyphenyl)methanone framework is a versatile starting point for the synthesis of more complex molecular architectures. The methoxy (B1213986) groups and the central carbonyl functional group provide multiple sites for chemical modification, allowing chemists to use it as a foundational building block.

Researchers have utilized related structures for creating a variety of compounds. For instance, (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone has been used as a precursor to synthesize (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) and its brominated derivatives through demethylation and bromination reactions. nih.gov The core structure is also integral to synthesizing complex heterocyclic systems. One such example is the synthesis of a 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, where a 3,4-dimethoxyphenyl group is a key component of the final tetrahydroquinoline derivative. nih.gov

Furthermore, the 3,4-dimethoxyphenyl moiety itself is a significant fragment in the synthesis of biologically relevant molecules. It has been incorporated into 1Z,5Z-diene compounds through titanium-catalyzed cyclomagnesiation reactions. researchgate.net The presence of the 3,4-dimethoxyphenyl group is often sought after in medicinal chemistry for its potential to enhance biological activity. researchgate.net Other synthetic applications include the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one and methyl 2-(3,4-dimethoxyphenyl)-4-oxo-4H-polyfluorochromen-3-carboxylates. elifesciences.orgnih.gov These examples underscore the role of the dimethoxyphenyl ketone scaffold as a versatile intermediate for accessing a diverse range of complex organic molecules.

Table 1: Examples of Complex Molecules Synthesized Using Dimethoxyphenyl Precursors

| Precursor Fragment | Synthesized Compound Class | Reference |

|---|---|---|

| (3,4-dimethoxyphenyl) | (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | nih.gov |

| (3,4-dimethoxyphenyl) | N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide | nih.gov |

| (3,4-dimethoxyphenyl) | 1Z,5Z-dienes | researchgate.net |

| (3,4-dimethoxyphenyl) | Triazolylpropan-1-one derivatives | elifesciences.org |

Development of Chemical Probes and Ligands for in vitro Mechanistic Studies

Derivatives of this compound have been synthesized and evaluated as chemical probes to study biological systems in vitro. These applications leverage the specific interactions of these molecules with proteins, such as receptors and enzymes, to elucidate biological mechanisms.

The search for selective ligands for purinergic P2 receptors, which are activated by nucleotides like ATP, is an active area of pharmacological research. Various molecular scaffolds have been explored to develop potent and selective agonists and antagonists for different P2 receptor subtypes. frontiersin.org For example, 1,4-dihydropyridine (B1200194) derivatives have been investigated as potential leads for P2X2 receptor antagonists. nih.govsigmaaldrich.com However, a review of the scientific literature indicates that derivatives of this compound are not prominently featured as a primary scaffold for developing P2 receptor ligands. While the 3,4-dimethoxyphenyl motif is common in bioactive molecules, its specific application in the form of a benzophenone (B1666685) for targeting P2 receptors is not well-documented in comparison to other structural classes like suramin (B1662206) or pyridoxal (B1214274) phosphate (B84403) derivatives. frontiersin.org

Derivatives based on the dimethoxyphenyl structure have shown significant promise in enzyme inhibition studies, providing valuable tools for understanding enzyme function and mechanisms.

Carbonic Anhydrase: A series of derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, synthesized from a dimethoxyphenyl precursor, were evaluated for their ability to inhibit human carbonic anhydrase (hCA) isozymes I and II. These compounds displayed potent inhibitory activity, with one derivative showing an IC₅₀ value of 3.22 µM and a Kᵢ of 1.19 µM against hCA I. Another compound in the series was the most effective against hCA II, with an IC₅₀ of 18.52 µM and a Kᵢ of 3.25 µM. These findings highlight the potential of this structural class as a basis for designing specific carbonic anhydrase inhibitors.

Acetylcholinesterase: In the search for inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, various synthetic compounds have been explored. cphi-online.com Among these, a complex oxadiazole derivative, 2-(3,4-Dimethoxyphenyl)-5-((2-(ethylthio)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole, incorporates the 3,4-dimethoxyphenyl moiety. cphi-online.com The investigation of such molecules contributes to understanding the structural requirements for AChE inhibition. cphi-online.com

DNA Topoisomerase I: A notable derivative, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), has been identified as a novel inhibitor of E. coli DNA topoisomerase I. frontiersin.orgresearchgate.net This compound preferentially targets the bacterial enzyme over human topoisomerase I and II. sigmaaldrich.comresearchgate.net Mechanistic studies, including cleavage-religation assays, confirmed that DMA acts as a poison inhibitor, stabilizing the enzyme-DNA cleavage complex. sigmaaldrich.comresearchgate.net This selective inhibition makes DMA a valuable chemical probe for studying the differences between bacterial and human topoisomerases. frontiersin.orgresearchgate.net

Table 2: Enzyme Inhibition Data for this compound Derivatives

| Enzyme | Derivative Class | Key Compound Example | Inhibition Data | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase I (hCA I) | Dihydroxyphenyl-trihydroxyphenyl-methanone | Compound 14 | IC₅₀: 3.22 µM; Kᵢ: 1.19 µM | |

| Carbonic Anhydrase II (hCA II) | Dihydroxyphenyl-trihydroxyphenyl-methanone | Compound 13 | IC₅₀: 18.52 µM; Kᵢ: 3.25 µM | |

| DNA Topoisomerase I (E. coli) | Dimethoxyphenyl bis-benzimidazole | DMA | Preferential inhibition over human enzyme; acts as poison inhibitor | sigmaaldrich.comresearchgate.net |

Materials Science Research Contributions

The rigid structure and functional groups of this compound and its derivatives make them attractive candidates for the development of new polymers and functional materials.

Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through the polycondensation of a dianhydride and a diamine. Aromatic benzophenones are common precursors for these monomers. For this compound to be used in polyimide synthesis, it must first be converted into a suitable monomer, such as a diamine or a dianhydride.

The synthesis of a dinitro derivative, Bis(3,4-dimethoxy-2-nitrophenyl)methanone, has been reported. This compound is a key intermediate, as the two nitro groups can be chemically reduced to form a diamine monomer. This resulting diamine, containing the intact dimethoxybenzophenone (B8647296) backbone, could then be polymerized with a dianhydride to produce a novel polyimide with potentially unique properties conferred by the methoxy groups and the ketone linkage. While the full synthesis and polymerization of this specific monomer is not detailed, the existence of its direct precursor establishes its potential as a building block for new polyimides.

Derivatives of benzophenone are widely investigated for applications in materials science, particularly in optics. The structure of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone has been reported in the context of developing new benzophenone derivatives, which are known for their use as UV-screening agents to protect industrial products from light-induced degradation.

More advanced applications include the field of nonlinear optics (NLO). Chalcone derivatives, such as (2E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, have been studied for their third-order NLO properties. researchgate.net These molecules, which can be considered donor-acceptor-donor (D-A-D) type structures, exhibit strong potential for use in optical switching and optical limiting applications. researchgate.net The investigation into fluorinated derivatives like 1-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one for their NLO properties further demonstrates the utility of the 3,4-dimethoxyphenyl ketone scaffold in designing advanced functional materials. researchgate.net The presence of electron-donating methoxy groups enhances the molecular hyperpolarizability, which is a key factor for NLO activity.

Future Prospects and Interdisciplinary Research Directions

Exploration of Unconventional and Stereoselective Synthetic Pathways for Bis(3,4-dimethoxyphenyl)methanone Derivatives

While traditional synthesis of this compound often relies on established methods like the Friedel–Crafts acylation, the future of its derivatization lies in the exploration of more sophisticated and efficient synthetic strategies. The development of unconventional and stereoselective pathways is critical for accessing novel analogues with precisely controlled three-dimensional structures, which is often paramount for biological activity and materials science applications.

Current research is moving beyond classical approaches to embrace modern catalytic systems that offer higher selectivity and milder reaction conditions. Key areas of exploration include:

Catalytic Asymmetric Synthesis: The development of chiral catalysts for the asymmetric construction of diaryl ketones and related structures is a significant frontier. For instance, phosphoric acid-catalyzed enantioselective synthesis of α,α-diaryl aldehydes from terminal alkynes has been demonstrated, a methodology that could be adapted to create chiral centers adjacent to the benzophenone (B1666685) core. nih.gov Similarly, chiral frustrated Lewis pair (FLP) catalysts have shown success in the highly stereoselective hydrosilylation of unsymmetrical vicinal diketones, paving the way for the synthesis of specific 1,2-diol stereoisomers derived from the methanone (B1245722) core. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts is a burgeoning field that offers a green and efficient alternative to metal-based catalysts. Organocatalyzed asymmetric Povarov reactions, for example, have been used for the enantioselective synthesis of axially chiral diaryl ethers, a strategy that could be employed to create atropisomers of this compound derivatives. nih.gov

Catalyst-Free Methodologies: Innovative catalyst-free reactions, such as the reaction of aryltins with aroyl chlorides, provide a regioselective route to asymmetric diaryl ketones that may not be accessible through traditional Friedel-Crafts reactions due to substituent-directing effects. conicet.gov.ar This approach allows for the synthesis of derivatives with unique substitution patterns.

Stereoselective Homologation and Ring Expansion: For creating more complex derivatives, the catalytic asymmetric homologation of ketones using α-diazo esters presents a powerful tool. acs.org This method, utilizing chiral Lewis acid catalysts, can introduce an all-carbon quaternary center with high enantioselectivity, expanding the structural diversity of the scaffold.

These advanced synthetic methods will be instrumental in building libraries of novel this compound derivatives with tailored stereochemistry, enabling a deeper exploration of their structure-activity relationships.

Advancements in High-Throughput Screening Methodologies for Identifying Novel Reactivities and Derivatizations

High-throughput screening (HTS) has become an indispensable tool in drug discovery and materials science. For the this compound scaffold, HTS is not only crucial for screening biological activities but also for discovering novel chemical reactions and derivatizations. The evolution of HTS technology allows for the rapid and systematic exploration of a vast chemical space.

Future advancements in this area will focus on several key aspects:

Miniaturization and Automation: The shift towards nanomole-scale HTS, using as little as micrograms of starting material, makes the screening process more efficient and sustainable. scienceintheclassroom.org Automated platforms can perform thousands of experiments in a short period, testing a wide array of catalysts, reagents, and reaction conditions simultaneously. scienceintheclassroom.orgchemrxiv.org This is particularly valuable in the early discovery phase when material is scarce. scienceintheclassroom.org

Reaction Discovery and Optimization: HTS is increasingly applied not just to find "hits" in biological assays, but to discover entirely new chemical transformations or to rapidly optimize known reactions. chemrxiv.orgunchainedlabs.com For the this compound core, an HTS approach could systematically screen for novel coupling partners, catalysts for C-H activation, or conditions for late-stage functionalization, quickly identifying fruitful avenues for creating diverse libraries of derivatives.

Integrated Synthesis and Screening: A major bottleneck in early discovery is the purification of compound libraries before screening. nih.gov Emerging "on-the-fly" synthesis and in-situ screening platforms, often utilizing acoustic dispensing technology, allow for the direct testing of unpurified reaction mixtures. nih.gov This integration dramatically accelerates the discovery timeline, enabling a rapid cycle of synthesis, screening, and analysis to guide the next round of derivatization.

Advanced Analytical Techniques: The coupling of HTS with sophisticated analytical methods like mass spectrometry is essential for rapid and accurate analysis of reaction outcomes. nih.gov This allows for a detailed understanding of the reaction landscape, including yield, purity, and the formation of byproducts, which is critical for successful optimization.

By leveraging these HTS methodologies, researchers can more effectively navigate the vast parameter space of chemical reactions, accelerating the discovery of novel derivatizations and functionalities of the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Compound Design and Chemical Space Exploration

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by providing powerful predictive tools for compound design and optimization. mdpi.com For the this compound scaffold, the integration of AI/ML offers a pathway to intelligently navigate its vast chemical space and prioritize the synthesis of molecules with the highest probability of success.

Key applications of AI/ML in this context include:

Generative Modeling for Scaffold Hopping and Novel Design: Generative AI algorithms, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecular structures. aragen.com These models can be trained on existing benzophenone derivatives and then used to generate novel compounds that retain key pharmacophoric features while possessing unique, accessible chemical scaffolds. digitellinc.com

Predictive Modeling of Physicochemical and Biological Properties: ML models can be trained on datasets of known compounds to predict a wide range of properties, including biological activity, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and toxicity (ADMET). mdpi.comnih.gov This allows for the in silico screening of virtual libraries of this compound derivatives, filtering out compounds with predicted undesirable properties before committing resources to their synthesis.

Reaction Prediction and Synthesis Planning: ML is being applied to predict the outcomes of chemical reactions, including reaction yields and the identification of optimal reaction conditions. rsc.orgbohrium.com So-called Δ-learning models can predict high-level properties like activation energies based on low-cost computational inputs, accelerating the characterization of potential synthetic routes. rsc.org

Active Learning for Efficient Data Acquisition: To build accurate predictive models, large, high-quality datasets are required. Active learning strategies can make this process more efficient by intelligently selecting which compounds to synthesize and test next to maximally improve the model's performance, thereby reducing the number of experiments needed. nih.gov

By integrating these computational approaches, the design-synthesize-test-analyze cycle can be significantly accelerated, enabling a more rational and resource-efficient exploration of the chemical space surrounding this compound.

Emerging Roles of the this compound Scaffold in Niche Chemical Technologies

Beyond its established applications, the unique properties of the this compound scaffold make it a candidate for a variety of emerging and niche chemical technologies. The benzophenone core is known for its utility as a photoinitiator, and its derivatives are prevalent in medicinal chemistry, but future applications could leverage its specific electronic and structural features in new ways. nih.govgoogle.com

Potential emerging roles include:

Advanced Photoinitiators for 3D Printing and Curing: The benzophenone moiety is a classic Type II photoinitiator. By functionalizing the this compound core, new multifunctional photoinitiators can be designed with enhanced properties, such as high migration stability and extended light absorption ranges, making them suitable for advanced applications like LED-based 3D printing and the rapid curing of specialized coatings. rsc.orgresearchgate.net

Materials for Photodynamic and Photothermal Therapy: The benzophenone scaffold can be incorporated into photosensitizers for medical applications. Recent research has shown that incorporating benzophenone into NIR-emitting photosensitizers can enhance the generation of reactive oxygen species (ROS), leading to a synergistic effect between Type I and Type II photodynamic therapy (PDT). rsc.org This could lead to more effective treatments for cancer, particularly in hypoxic tumor microenvironments. rsc.org

Surface Modification and Bioconjugation: As a photo-cross-linker, benzophenone can be incorporated into polymers to enable the covalent attachment of these polymers to substrates upon UV irradiation. acs.org This is particularly useful for surface modification, for example, in creating biocompatible or antifouling surfaces on medical devices or microfluidic chips. acs.orgacs.org The this compound scaffold could offer tailored absorption and reactivity profiles for such applications.

Fungicidal and Herbicidal Agents: Substituted benzophenones are known to be key intermediates in the synthesis of highly active fungicidal and herbicidal agents. google.com The specific substitution pattern of this compound could be a starting point for developing new, potent agrochemicals with novel modes of action.

The versatility of the this compound scaffold, combined with advances in synthesis, screening, and computational modeling, positions it as a valuable platform for innovation across a spectrum of specialized chemical technologies.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Bis(3,4-dimethoxyphenyl)methanone, and how should data interpretation be approached?